

Comprehensive Application Notes: Pharmacokinetic Interactions Between Vicriviroc and Antiretroviral Agents

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vicriviroc

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Introduction to Vicriviroc and Its Clinical Pharmacokinetic Profile

Vicriviroc is a next-generation antiretroviral compound that belongs to the **chemokine receptor antagonist** class, specifically targeting the **CCR5 co-receptor** used by HIV-1 for cellular entry. As a **potent CCR5 antagonist**, **vicriviroc** blocks HIV from entering uninfected cells by binding to the virus's cellular co-receptor chemokine receptor 5 (CCR5), thereby preventing viral propagation in the host [1] [2]. This mechanism is particularly effective against **R5-tropic HIV-1 strains**, which represent the predominantly transmitted form of the virus and remain prevalent throughout the course of HIV infection [3]. **Vicriviroc** demonstrates **potent antiviral activity** against a wide spectrum of genetically diverse and drug-resistant HIV-1 isolates, with in vitro studies reporting an IC50 and IC90 of 1.58 ng/mL and 10 ng/mL, respectively [3].

The development of **vicriviroc** has been particularly focused on treatment-naïve HIV-1-infected individuals who often receive antiretroviral therapy regimens that include a **ritonavir-enhanced protease inhibitor** [1]. These regimens present a **high potential for drug-drug interactions** because many antiretroviral agents inhibit or induce elements of drug elimination pathways, particularly hepatic cytochromes, which may alter drug concentrations and affect both safety and efficacy [1] [4]. **Vicriviroc** is primarily metabolized by

hepatic cytochrome P450 enzymes, especially CYP3A4, making it susceptible to interactions with drugs that affect this enzymatic pathway [5]. When co-administered with ritonavir, a potent CYP3A4 inhibitor, **vicriviroc** exposure increases significantly by 5- to 7-fold based on AUC measurements [5], necessitating dose adjustments when used without pharmacokinetic enhancers.

Table 1: Key Pharmacokinetic Parameters of **Vicriviroc**

Parameter	Value	Conditions	Reference
IC50	1.58 ng/mL	In vitro antiviral activity	[3]
IC90	10 ng/mL	In vitro antiviral activity	[3]
AUC Increase	5-7 fold	With ritonavir co-administration	[5]
Cmin Target	>54 ng/mL	For virologic suppression	[3]
AUC Target	>1460 ng·hr/mL	For virologic suppression	[3]

Comprehensive Drug Interaction Profile with Antiretroviral Agents

Pharmacokinetic Interactions with Protease Inhibitors

Vicriviroc has been extensively studied in combination with various protease inhibitors, particularly when **boosted with ritonavir**. A comprehensive series of clinical trials evaluated interactions between **vicriviroc** and seven protease inhibitors: atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and tipranavir, all administered with ritonavir boosting [1] [4]. These studies employed **fixed-sequence designs** where **vicriviroc** was initially administered with ritonavir alone for a fixed duration, followed by administration of **vicriviroc** with ritonavir plus the specific protease inhibitor under investigation. The results demonstrated that **vicriviroc exposure was not affected** by concurrently administered protease inhibitors in any clinically relevant manner [1]. Similarly, **vicriviroc** did not exert clinically relevant effects on the exposure of the companion protease inhibitors, supporting its favorable drug interaction profile [4].

The **lack of significant interactions** between **vicriviroc** and ritonavir-boosted protease inhibitors is particularly noteworthy given that protease inhibitors are often associated with complex drug interaction profiles due to their dual roles as CYP3A substrates and modifiers. Research indicates that this compatibility stems from **vicriviroc's specific metabolic profile** and its limited effect on enzymatic pathways involved in protease inhibitor metabolism [6]. This favorable interaction profile has important clinical implications, suggesting that no dose modification or monitoring of **vicriviroc** concentrations is necessary when **vicriviroc** is co-administered with ritonavir-boosted protease inhibitors [1]. This facilitates the addition of **vicriviroc** at a single clinically prescribed dose level to various background regimens that include a boosted protease inhibitor, with all other drugs also prescribed at their standard doses [4].

Interactions with Other Antiretroviral Classes

Beyond protease inhibitors, **vicriviroc** has been evaluated for interactions with other key antiretroviral classes through **parallel-group clinical trials**. These studies investigated concomitant administration with lopinavir (a protease inhibitor), zidovudine/lamivudine (NRTI combination), and tenofovir disoproxil fumarate (NRTI) [1] [4]. In these randomized trials, healthy subjects received **vicriviroc** with or without the study drug, allowing direct comparison of pharmacokinetic parameters. The results consistently demonstrated **no clinically relevant interactions** between **vicriviroc** and these antiretroviral agents [4]. The geometric mean ratios for AUC, C_{max}, and C_{min} typically fell within the 80-125% bioequivalence range, indicating no requirement for dose adjustment [1].

Table 2: **Vicriviroc** Drug Interaction Studies with Antiretroviral Agents

Drug Class	Specific Agents Studied	Study Design	Key Findings	Clinical Implications
Protease Inhibitors	Atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, tipranavir (all with ritonavir)	Fixed-sequence	No clinically relevant changes in vicriviroc or PI exposure	No dose adjustment needed [1]
NRTIs	Zidovudine/lamivudine, tenofovir disoproxil fumarate	Parallel-group	No significant pharmacokinetic interactions	Standard dosing appropriate [4]

Drug Class	Specific Agents Studied	Study Design	Key Findings	Clinical Implications
Protease Inhibitors	Lopinavir	Parallel-group	No clinically relevant interactions	Compatible without modification [1]

Furthermore, **in vitro studies** have demonstrated that **vicriviroc** exhibits **synergistic anti-HIV activity** in combination with drugs from all other classes of approved antiretrovirals [2]. This synergistic effect, combined with the lack of pharmacokinetic interactions, positions **vicriviroc** as a compatible component in multidrug regimens. The collective evidence from these interaction studies indicates that **vicriviroc** can be seamlessly incorporated into existing antiretroviral regimens without complicating dosing schedules or requiring additional therapeutic drug monitoring [1] [4]. This characteristic is particularly valuable in treatment-experienced patients who often require complex regimen optimization to achieve virologic suppression.

Experimental Protocols for Drug Interaction Studies

Clinical Trial Designs for Drug Interaction Assessment

The drug interaction profile of **vicriviroc** with antiretroviral agents was characterized through a series of **rigorously controlled clinical trials** employing standardized methodologies. Two primary study designs were implemented: **fixed-sequence trials** and **parallel-group trials** [1]. The fixed-sequence studies were conducted with protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and tipranavir), where participants initially received **vicriviroc** with ritonavir for a fixed duration, followed by administration of **vicriviroc** with ritonavir plus the specific protease inhibitor under investigation [4]. This design allowed each subject to serve as their own control, enhancing the statistical power to detect interactions while minimizing inter-subject variability. The total duration of these studies typically ranged from 12 to 35 days, sufficient to achieve **steady-state concentrations** for all investigated drugs [1].

The **parallel-group studies** were implemented for interactions with lopinavir, zidovudine/lamivudine, and tenofovir disoproxil fumarate [1]. In these trials, healthy subjects were randomized to receive either

vicriviroc with the study drug or **vicriviroc** alone. This design effectively controlled for potential confounding factors and allowed direct comparison of pharmacokinetic parameters between groups. All studies enrolled **healthy male and female adults** under supervised conditions to ensure protocol compliance and accurate data collection [1] [4]. The use of healthy volunteers rather than HIV-infected patients eliminated disease-related confounding factors on drug metabolism and distribution, providing a clearer assessment of intrinsic drug interaction potential.

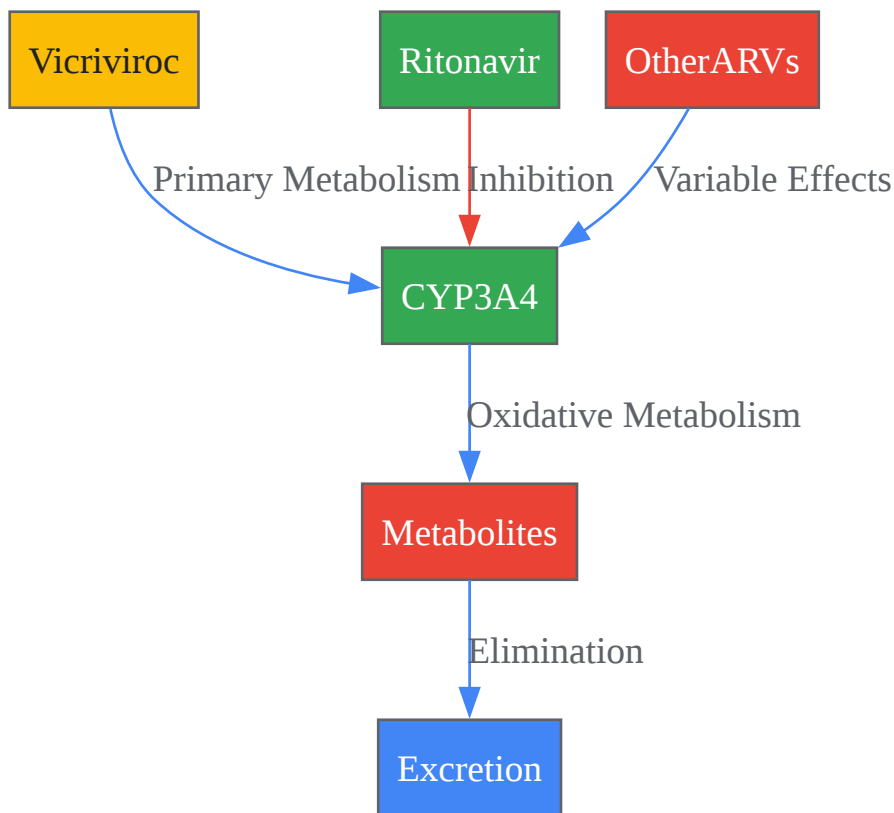
Pharmacokinetic Assessment and Statistical Analysis

Blood sampling for pharmacokinetic assessment was performed at predetermined time points following drug administration to adequately characterize the concentration-time profile for each drug [1]. For **vicriviroc**, key pharmacokinetic parameters including **AUC (area under the concentration-time curve)**, **Cmax (maximum concentration)**, and **Cmin (minimum concentration)** were calculated using standard non-compartmental methods [3]. The log-transformed data for **vicriviroc** primary pharmacokinetic parameters were statistically analyzed using a **one-way analysis of variance (ANOVA)** model extracting the effects due to treatment [1]. Steady state was evaluated by an ANOVA model on trough concentrations using day and subject as class variables [4].

The **bioequivalence approach** was employed to determine clinical relevance of any observed interactions, with the 90% confidence intervals for the geometric mean ratios of AUC and Cmax required to fall within the 80-125% range to establish lack of clinical significance [1] [5]. This stringent statistical assessment provided a standardized framework for interpreting the magnitude of any observed interactions and their potential clinical relevance. **Safety and tolerability** were monitored throughout the studies through regular assessment of adverse events, clinical laboratory tests (blood chemistry, haematological parameters), ECGs, and vital signs [1]. Most adverse events reported across studies were mild to moderate in intensity, with no clinically relevant changes in safety parameters associated with **vicriviroc** combination treatment [4].

Metabolic Pathways and Clinical Study Workflows

Vicriviroc Metabolic Pathways and Interaction Mechanisms



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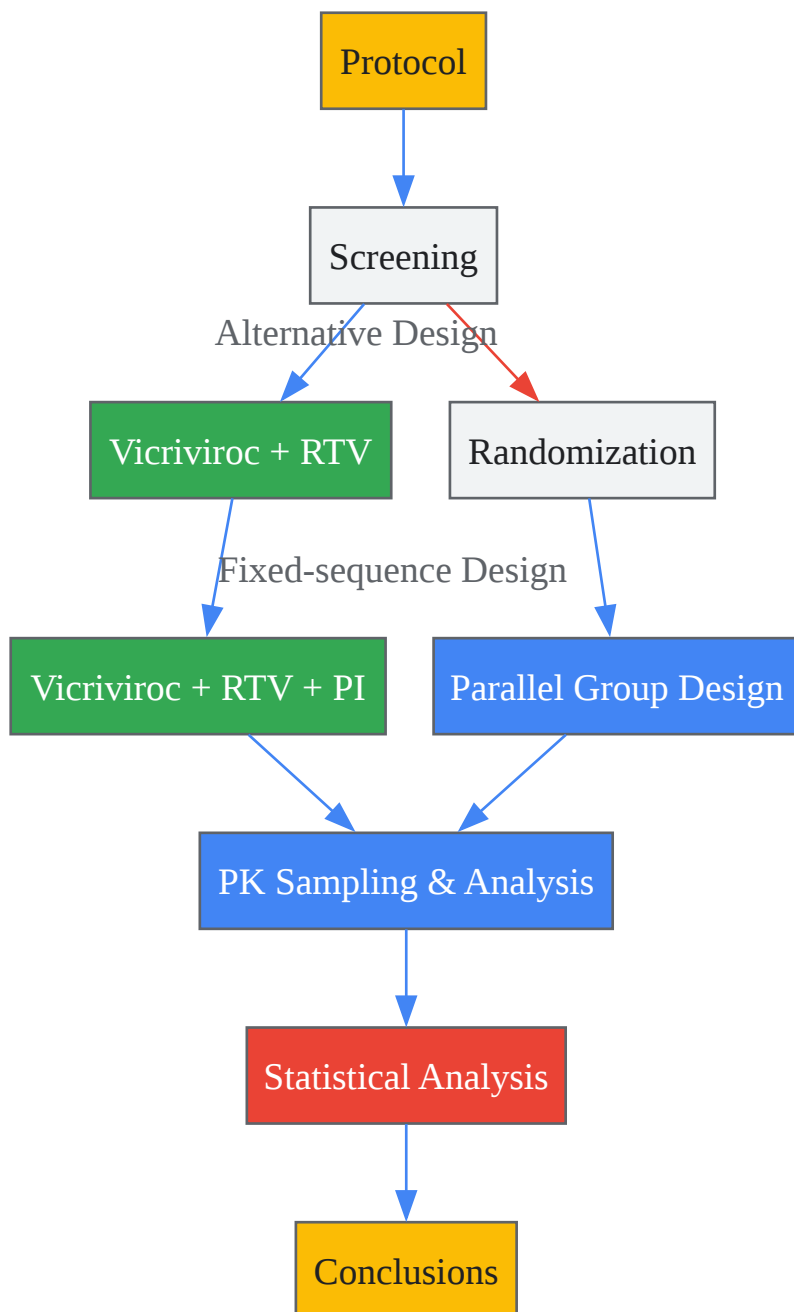
Figure 1: **Vicriviroc** Metabolic Pathways and Key Interaction Mechanisms

Vicriviroc undergoes **hepatic metabolism** primarily mediated by the **cytochrome P450 enzyme system**, with CYP3A4 being the predominant isoform responsible for its biotransformation [5]. The metabolic pathway involves **oxidative reactions** that produce several metabolites with significantly reduced antiviral activity compared to the parent drug [6]. **Vicriviroc** is not a significant substrate for P-glycoprotein transport, which reduces its potential for interactions with drugs that affect this efflux transporter [4]. The elimination of **vicriviroc** and its metabolites occurs predominantly through **biliary excretion**, with renal clearance playing a minor role in its overall elimination profile [1].

The most significant pharmacokinetic interaction involving **vicriviroc** is with **ritonavir**, a potent CYP3A4 inhibitor used as a pharmacokinetic enhancer in HIV therapy [5]. When co-administered with ritonavir, **vicriviroc** exposure increases 5- to 7-fold, necessitating dose reduction of **vicriviroc** when used without ritonavir boosting [5]. However, when **vicriviroc** is combined with other antiretroviral agents in the presence of ritonavir, no additional clinically significant interactions occur due to **saturation of interaction mechanisms** [1]. **Vicriviroc** itself does not significantly inhibit or induce major cytochrome P450 enzymes,

contributing to its favorable drug interaction profile and reducing its potential to alter the metabolism of concomitant medications [4] [6].

Clinical Study Design and Assessment Workflow



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Figure 2: Clinical Study Workflow for **Vicriviroc** Drug Interaction Trials

The assessment of drug interactions between **vicriviroc** and antiretroviral agents follows a **systematic clinical evaluation workflow** incorporating both fixed-sequence and parallel-group designs [1]. The process begins with **protocol development** specifying the study objectives, inclusion/exclusion criteria, and pharmacokinetic assessment plans. Eligible healthy volunteers undergo **comprehensive screening** before enrollment to ensure they meet study criteria and have no confounding conditions that might affect drug metabolism [1]. In fixed-sequence studies, participants initially receive **vicriviroc** with ritonavir alone to establish baseline pharmacokinetic parameters, followed by the combination with the investigational antiretroviral agent [4].

Pharmacokinetic sampling occurs at predetermined time points during each treatment phase to adequately characterize drug exposure parameters [1]. Blood samples are collected in appropriate anticoagulant tubes, processed to plasma, and stored under controlled conditions until analysis. **Vicriviroc** concentrations are determined using **validated bioanalytical methods**, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS) with a reliable quantitation range (e.g., 0.5-1000 ng/mL) [3]. The resulting concentration-time data are subjected to **non-compartmental analysis** to derive primary pharmacokinetic parameters including AUC, C_{max}, T_{max}, and elimination half-life [1]. Statistical analysis using ANOVA models on log-transformed parameters determines whether observed differences reach clinical significance, with bioequivalence criteria (80-125%) applied to geometric mean ratios [1] [4].

Clinical Applications and Efficacy Correlations

Exposure-Response Relationships and Therapeutic Targets

Pharmacokinetic-pharmacodynamic modeling has been instrumental in establishing exposure-response relationships for **vicriviroc** and defining target concentrations for virologic efficacy. A sub-study of ACTG Protocol 5211 explored the relationship between antiretroviral effect and plasma concentrations of **vicriviroc** in treatment-experienced patients failing their current antiretroviral regimens [3]. The analysis demonstrated a **positive correlation** between **vicriviroc** exposure parameters and viral load reduction at week 2 of monotherapy, with clear exposure thresholds associated with improved virologic response [3]. Specifically, patients with **vicriviroc** C_{min} >54 ng/mL experienced a mean viral load decrease of 1.35 log₁₀ copies/mL, compared to 0.76 log₁₀ in those with C_{min} <54 ng/mL [3].

The analysis also identified an **AUC breakpoint** of 1460 ng·hr/mL, above which 70% of subjects achieved a >1 log₁₀ drop in viral load, compared to only 44% with lower exposures [3]. These exposure-response relationships were particularly evident during the initial monotherapy phase but became less pronounced after week 16 when **vicriviroc** was combined with other active antiretroviral agents in an optimized background regimen [3]. This suggests that adequate **vicriviroc** exposure is especially critical when antiviral pressure is suboptimal, such as during functional monotherapy or when other regimen components have compromised activity due to resistance [3]. The established target concentrations provide valuable guidance for dose selection and regimen design in various clinical contexts.

Special Population Considerations and Alternative Formulations

While **vicriviroc** has been primarily developed as an oral agent for HIV treatment, research has explored **alternative formulations** for different clinical applications. A phase 1 pharmacokinetic trial investigated two intravaginal rings containing different dose strengths of **vicriviroc** (MK-4176) and MK-2048 for HIV prevention in women [7]. This study demonstrated that both rings were safe and well-tolerated, with **vicriviroc** detectable in plasma, cervicovaginal fluid, and cervical tissue samples [7]. The **original-dose ring** (containing 182 mg **vicriviroc**) showed higher drug release and plasma drug exposure compared to the **low-dose ring** (91 mg **vicriviroc**), providing important insights for product development [7].

Regarding **special population considerations**, available evidence suggests that **vicriviroc** can be used in diverse patient populations without requirement for dose adjustment based on demographic characteristics. However, caution is advised when co-administering **vicriviroc** with medications outside the antiretroviral classes, particularly those with narrow therapeutic indices that are metabolized by CYP3A4 [5]. Additionally, the interaction between **vicriviroc**/ritonavir and oral contraceptives warrants attention, as ritonavir alone decreases both ethinyl estradiol and norethindrone exposure, which could potentially impact contraceptive effectiveness [5]. These considerations highlight the importance of comprehensive medication review when incorporating **vicriviroc** into treatment regimens, particularly for women of childbearing potential requiring effective contraception.

Conclusion

The comprehensive pharmacokinetic evaluation of **vicriviroc** in combination with various antiretroviral agents demonstrates a **favorable drug interaction profile** that facilitates its incorporation into multidrug regimens without requirement for complex dose adjustments. The absence of clinically significant interactions with protease inhibitors, NRTIs, and other antiretroviral classes [1] [4] simplifies treatment planning and reduces the need for therapeutic drug monitoring in most clinical scenarios. The well-characterized **exposure-response relationships** [3] provide clear therapeutic targets for optimizing virologic efficacy, particularly in treatment-experienced patients where regimen optimization is crucial.

The established **experimental protocols** for drug interaction assessment offer validated methodologies for further investigating **vicriviroc's** compatibility with emerging antiretroviral agents. The combination of fixed-sequence and parallel-group designs with rigorous statistical analysis using bioequivalence criteria represents a robust approach for characterizing drug interaction potential [1]. As HIV treatment continues to evolve with new drug classes and novel combinations, these methodologies can be adapted to efficiently evaluate interactions with future antiretroviral agents, ensuring the continued safe and effective use of **vicriviroc** in diverse patient populations.

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To cite this document: Smolecule. [Comprehensive Application Notes: Pharmacokinetic Interactions Between Vicriviroc and Antiretroviral Agents]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b559713#vicriviroc-pharmacokinetic-interaction-antiretroviral-agents]

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